molecular formula C18H24N4O3S2 B15105428 N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15105428
M. Wt: 408.5 g/mol
InChI Key: ADBNYNCQUPFNFJ-UHFFFAOYSA-N
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Description

N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, an ethyl group, and a benzodiazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bromine, potassium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product formation. Organic solvents like dichloromethane or ethanol are often used as reaction media.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide stands out due to its unique combination of a cyclohexene ring, an ethyl group, and a benzodiazole moiety

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-N-ethyl-2-(1-methyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H24N4O3S2/c1-3-22(13-7-5-4-6-8-13)17(23)12-26-18-20-15-11-14(27(19,24)25)9-10-16(15)21(18)2/h7,9-11H,3-6,8,12H2,1-2H3,(H2,19,24,25)

InChI Key

ADBNYNCQUPFNFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CCCCC1)C(=O)CSC2=NC3=C(N2C)C=CC(=C3)S(=O)(=O)N

Origin of Product

United States

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